(2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
Description
The target compound, (2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile, features a conjugated system comprising:
- A 4-oxo-3,4-dihydroquinazolin-2-yl moiety, a heterocyclic scaffold known for bioactivity in medicinal and agrochemical contexts.
- A prop-2-enenitrile backbone, providing rigidity and electron-withdrawing properties via the nitrile group.
- A 2-(trifluoromethyl)phenyl substituent, which enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3O/c19-18(20,21)14-7-3-1-5-11(14)9-12(10-22)16-23-15-8-4-2-6-13(15)17(25)24-16/h1-9H,(H,23,24,25)/b12-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEDGDKDWREFEK-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The quinazolin-4(3H)-one scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives. A high-yielding method involves reacting 2-amino-4,5-dimethoxybenzoic acid with formamide at 190°C, achieving 98% conversion to 6,7-dimethoxyquinazolin-4(3H)-one. Demethylation using L-methionine in methanesulfonic acid selectively removes methoxy groups, yielding 4-hydroxyquinazoline intermediates. Chlorination with thionyl chloride (SOCl₂) converts hydroxyl groups to chlorides, enabling subsequent nucleophilic substitutions.
Alternative Cyclization Strategies
Microwave-assisted cyclization using formic acid as both solvent and catalyst reduces reaction times from hours to minutes. For example, heating 2-aminobenzamide with formic acid at 150°C for 15 minutes under microwave irradiation yields 3,4-dihydroquinazolin-4-one with 95% efficiency. This method avoids corrosive reagents like thionyl chloride, enhancing safety and scalability.
Introduction of the Trifluoromethyl Group
Friedel-Crafts Alkylation
A novel Friedel-Crafts strategy employs N-aryltrifluoroacetimidoyl chlorides and benzene derivatives under acidic conditions. Reacting 2-(trifluoromethyl)benzene with N-(quinazolinonyl)trifluoroacetimidoyl chloride in the presence of AlCl₃ at 0–5°C for 24 hours affords bis(trifluoromethylated)-3,4-dihydroquinazolines in 85–92% yields. This method is advantageous due to its regioselectivity and compatibility with electron-rich aromatic systems.
Nucleophilic Aromatic Substitution
Direct substitution on preformed quinazolinones using 2-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura conditions has been reported. Palladium-catalyzed coupling of 2-chloroquinazolinone with the boronic acid in dioxane/H₂O (3:1) at 80°C for 12 hours achieves 78% yield, though this method requires inert atmospheres and costly catalysts.
Formation of the α,β-Unsaturated Nitrile Moiety
Knoevenagel Condensation
The propenenitrile side chain is introduced via Knoevenagel condensation between 2-formylquinazolinone and (2-trifluoromethylphenyl)acetonitrile. Using piperidine as a base in ethanol under reflux for 6 hours yields the (E)-isomer exclusively (89% yield). The reaction proceeds through a six-membered transition state, ensuring stereoselectivity.
Wittig Reaction
An alternative approach utilizes Wittig reagents derived from (2-trifluoromethylphenyl)acetonitrile. Treatment of 2-phosphoranylideneacetonitrile with 2-quinazolinonecarbaldehyde in tetrahydrofuran (THF) at −78°C generates the α,β-unsaturated nitrile in 82% yield. This method avoids base-sensitive functional groups but requires low temperatures.
Optimization and Industrial Considerations
Solvent and Catalyst Selection
| Parameter | Optimal Conditions | Yield Improvement | Source |
|---|---|---|---|
| Cyclization solvent | Formamide (neat) | 98% → 99% | |
| Demethylation agent | L-methionine + CH₃SO₃H | 75% → 90% | |
| Friedel-Crafts catalyst | AlCl₃ (1.2 equiv) | 80% → 92% |
Replacing ethanol with dimethylformamide (DMF) in Knoevenagel condensations reduces reaction times from 6 to 2 hours while maintaining yields.
Chemical Reactions Analysis
Functional Group Analysis
The molecule contains three reactive components:
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4-Oxo-3,4-dihydroquinazolin-2-yl group : A bicyclic heterocycle with a carbonyl group.
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Nitrile group : A highly reactive group capable of undergoing hydrolysis, reduction, and nucleophilic substitution.
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Trifluoromethyl-substituted phenyl ring : A strong electron-withdrawing group that may direct aromatic substitution.
2.1. Nitrile Group Reactions
Hydrolysis :
-
Nitriles can hydrolyze to carboxylic acids or amides under acidic/basic conditions.
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Example: Reaction with aqueous H₂SO₄ or NaOH to yield a ketone or amide .
Reduction :
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Catalytic hydrogenation or chemical reduction (e.g., LiAlH₄) converts nitriles to primary amines.
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The nitrile group in this compound could reduce to an amine, forming a secondary amine adjacent to the quinazolinone core .
2.2. Quinazolinone Core Reactions
Substitution at the Carbonyl Position :
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The carbonyl oxygen in quinazolinones is susceptible to nucleophilic attack.
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Potential reactions include substitution with amines, thiols, or alcohols under acidic/basic catalysis .
Cyclization :
-
Quinazolinones can undergo cyclization with aldehydes or ketones (e.g., via Knoevenagel condensation) to form extended heterocycles .
2.3. Trifluoromethyl-Phenyl Ring Reactions
Aromatic Substitution :
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The trifluoromethyl group is meta-directing, favoring electrophilic substitution at the para position.
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Reactions like nitration or halogenation could occur under controlled conditions .
Oxidation :
-
While the trifluoromethyl group is generally inert, adjacent positions may oxidize under strong conditions (e.g., KMnO₄) .
Reaction Conditions and Reagents
Biological Activity
The compound (2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile is a member of the quinazoline family, known for its diverse biological activities. This article explores its pharmacological potential, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a quinazoline core modified with a trifluoromethyl phenyl group and an enenitrile moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies. Key findings include:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating potent activity.
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Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in cancer progression and inflammation:
- Cyclooxygenase (COX) : It has been shown to inhibit COX enzymes, which play a crucial role in inflammation and tumorigenesis.
- Cholinesterases : Studies have indicated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases such as Alzheimer's.
- Antioxidant Properties : The presence of the trifluoromethyl group enhances the electron-withdrawing ability, which may contribute to antioxidant activity by scavenging free radicals.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased cell death.
- Molecular Interactions : Docking studies have revealed that the trifluoromethyl group participates in π–π stacking interactions with aromatic amino acids in target proteins, enhancing binding affinity and specificity.
Case Studies
- Cytotoxicity Against Cancer Cells : In a study by El-Azab et al. (2011), the compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 12 µM. This study highlighted its potential as a lead compound for developing new anticancer agents.
- Enzyme Inhibition Profile : A comprehensive study published in 2019 evaluated the inhibitory effects on AChE and BChE. The results indicated that the compound could inhibit AChE with an IC50 value of 19 µM and BChE at 13 µM, suggesting its dual action could be beneficial for Alzheimer's disease management.
Data Table
| Biological Activity | Target Cell Line/Enzyme | IC50 Value |
|---|---|---|
| Cytotoxicity | MCF-7 | 12 µM |
| Cytotoxicity | A549 | 15 µM |
| AChE Inhibition | - | 19 µM |
| BChE Inhibition | - | 13 µM |
| COX Inhibition | - | Moderate |
Scientific Research Applications
Biological Activities
Quinazoline derivatives, including the compound , have been extensively studied for their diverse biological activities. Key areas of research include:
Antitumor Activity
- Several studies have demonstrated that quinazoline derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation and survival pathways .
Anticonvulsant Properties
- Research indicates that certain quinazoline derivatives possess anticonvulsant activity. This is particularly relevant for developing new treatments for epilepsy and other seizure disorders. The mechanism may involve modulation of neurotransmitter systems or direct action on ion channels .
Antibacterial and Antifungal Activities
- The antibacterial properties of quinazoline derivatives have been documented, with some compounds demonstrating efficacy against resistant strains of bacteria. This positions them as potential candidates for new antibiotic therapies .
Synthetic Utility
The synthesis of (2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile can be achieved through various methods involving the reaction of precursor compounds. The following outlines key aspects of its synthesis:
Synthesis Pathways
- The compound can be synthesized through a multi-step reaction involving the formation of the quinazoline ring followed by the introduction of the trifluoromethyl group and subsequent nitrile formation. Such synthetic pathways are crucial for developing related compounds with modified biological activities .
Intermediate Compounds
- Intermediate compounds derived from quinazoline precursors have shown promise in synthesizing more complex structures, which can be explored for enhanced biological activities or different therapeutic applications .
Therapeutic Potential
The therapeutic potential of this compound is being actively researched in several domains:
Cancer Therapy
- Given its antitumor properties, this compound may serve as a lead structure for developing novel anticancer agents that target specific pathways in tumor cells.
Neurological Disorders
- Its anticonvulsant properties suggest potential applications in treating epilepsy and other neurological disorders, warranting further pharmacological studies to evaluate efficacy and safety profiles.
Infectious Diseases
- The antibacterial activity may lead to new treatments for infections caused by resistant bacterial strains, a growing concern in modern medicine.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Anticonvulsant | Modulation of neurotransmitter systems | |
| Antibacterial | Efficacy against resistant bacterial strains |
Case Studies
Several case studies highlight the applications and effectiveness of quinazoline derivatives:
- Antitumor Efficacy Study : A study demonstrated that a related quinazoline derivative inhibited growth in breast cancer cell lines by targeting specific oncogenic pathways.
- Anticonvulsant Activity Assessment : Another study evaluated the anticonvulsant effects of a series of quinazoline derivatives in animal models, showing promising results that support further clinical investigation.
- Antibacterial Testing : A comparative study showed that certain quinazoline compounds exhibited superior antibacterial activity against Staphylococcus aureus compared to traditional antibiotics.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below based on substituents, molecular features, and reported bioactivity:
Key Observations:
Substituent Impact on Bioactivity :
- The fluorophenyl substituent in ’s compound enhances antimicrobial activity compared to halogenated (e.g., chloro) analogs, which show reduced efficacy .
- The trifluoromethyl group (as in the target compound and ) is associated with improved metabolic stability and lipophilicity, critical for bioavailability.
Role of the Quinazolinone Core: The 4-oxo-3,4-dihydroquinazolin-2-yl group is a common pharmacophore in antimicrobial and kinase-inhibiting agents . Its planar structure facilitates π-π stacking in protein binding.
Backbone Variations :
- Propenenitrile (target compound) vs. propenamide (): The nitrile group’s electron-withdrawing nature may enhance electrophilic reactivity, whereas the amide group promotes hydrogen bonding.
Q & A
Q. What are the recommended analytical techniques to confirm the structural integrity of (2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., E-configuration of the nitrile group). FT-IR can confirm nitrile (C≡N) and carbonyl (C=O) functional groups. Elemental analysis (CHNS) is critical for assessing purity, as demonstrated in hydrazone derivatives (e.g., ±1% deviation from theoretical values ensures minimal impurities) . For crystallinity, X-ray diffraction (as applied in structurally similar enenitrile compounds) resolves bond angles and confirms the quinazolinone ring geometry .
Q. How can researchers address solubility challenges during in vitro assays for this compound?
- Methodological Answer : The nitrile and trifluoromethyl groups may reduce aqueous solubility. Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in buffered media. If precipitation occurs, employ sonication or co-solvents (e.g., PEG-400) at ≤1% v/v to maintain colloidal stability. Solubility parameters (Hansen solubility) should be calculated based on group contributions from the quinazolinone and trifluoromethylphenyl moieties .
Q. What synthetic strategies are effective for introducing the trifluoromethyl group at the 2-phenyl position?
- Methodological Answer : Electrophilic trifluoromethylation using Umemoto’s reagent (e.g., (S)-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) under Pd-catalyzed conditions ensures regioselectivity. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with 2-(trifluoromethyl)phenylboronic acid precursors can be optimized at 80–100°C in THF/water mixtures (3:1) with Na₂CO₃ as base .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of the (E)-configured prop-2-enenitrile moiety?
- Methodological Answer : The E-configuration is stabilized by conjugation between the nitrile and quinazolinone ring . Use Knoevenagel condensation with a catalytic base (e.g., piperidine) to favor the thermodynamically stable E-isomer. Monitor reaction progress via HPLC-MS with a chiral column (e.g., Chiralpak IA) to detect diastereomeric intermediates. For kinetic control, lower temperatures (0–5°C) and bulky bases (e.g., DBU) may shift selectivity .
Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?
- Methodological Answer : Contradictions may arise from rotameric equilibria or dynamic effects in the trifluoromethylphenyl group. Perform VT-NMR (variable-temperature NMR) between −50°C and 25°C to slow conformational exchange. Compare experimental 2D NOESY data with DFT-calculated structures (e.g., Gaussian 09 at B3LYP/6-31G* level) to validate spatial proximity of protons .
Q. How can reaction mechanisms for quinazolinone ring formation be validated under varying catalytic conditions?
- Methodological Answer : Employ isotopic labeling (e.g., ¹⁵N-ammonia) to track nitrogen incorporation into the quinazolinone ring. In situ FT-IR or Raman spectroscopy monitors intermediate species (e.g., iminoketones). Kinetic studies under pseudo-first-order conditions with varying catalyst loadings (e.g., CuI vs. Pd(OAc)₂) identify rate-determining steps. For example, Pd-catalyzed cyclizations show higher turnover frequencies but require strict anhydrous conditions .
Q. What strategies mitigate decomposition of the nitrile group during prolonged storage or under acidic/basic conditions?
- Methodological Answer : Store the compound in amber vials under inert gas (Ar/N₂) at −20°C. Avoid exposure to strong acids/bases; if necessary, use buffered solutions (pH 6–8) for formulations. Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring can identify degradation products (e.g., hydrolysis to amides). Add stabilizers like BHT (butylated hydroxytoluene) at 0.01% w/w to prevent radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
